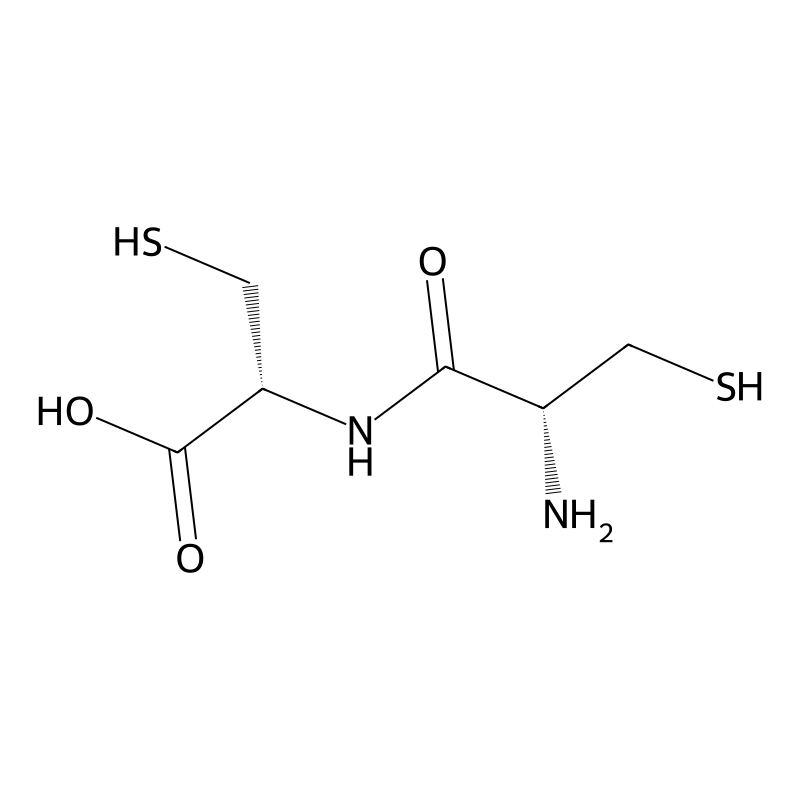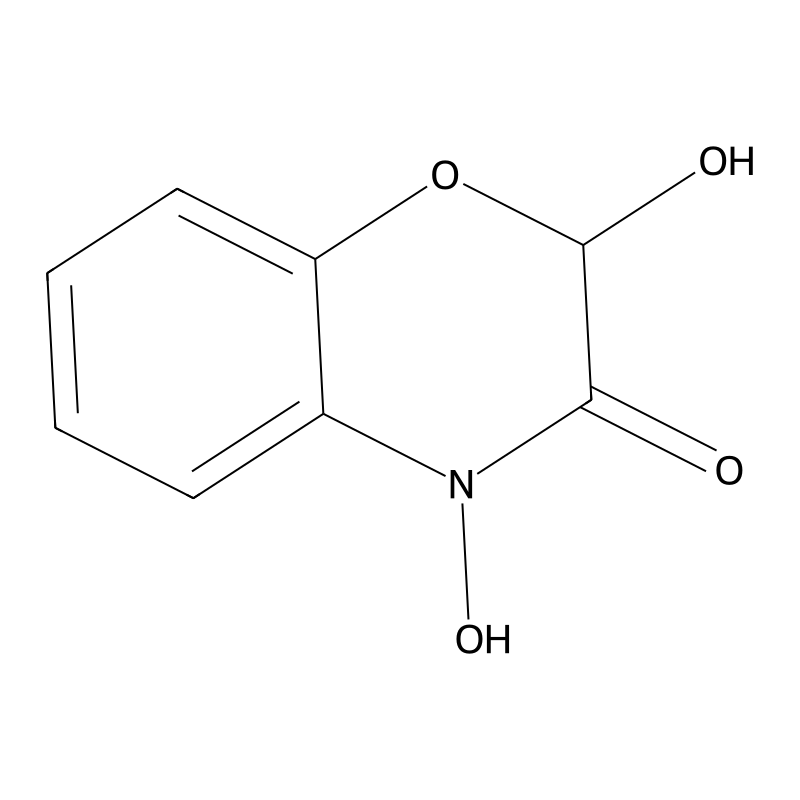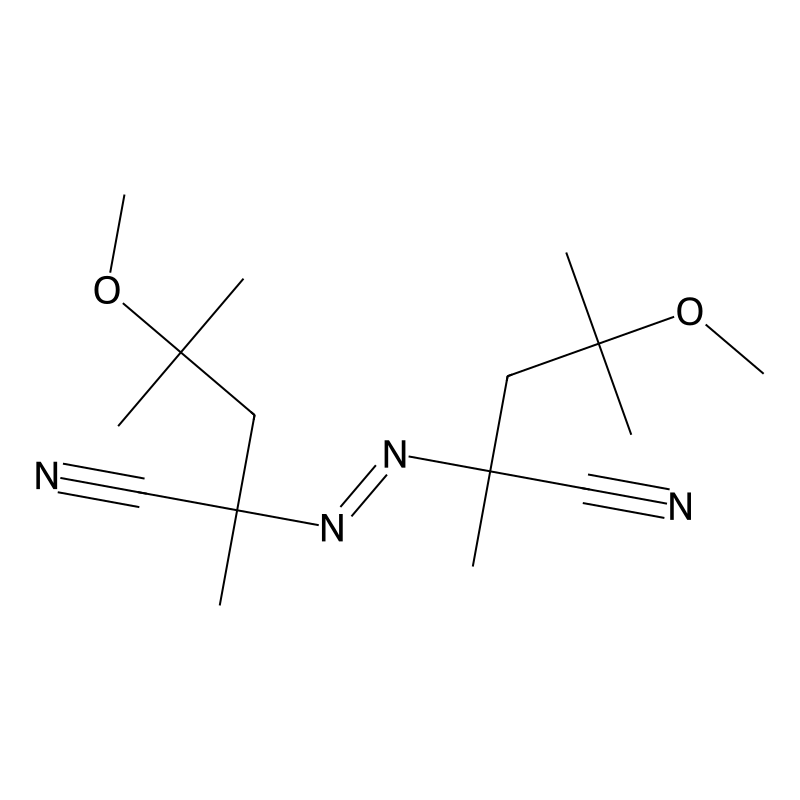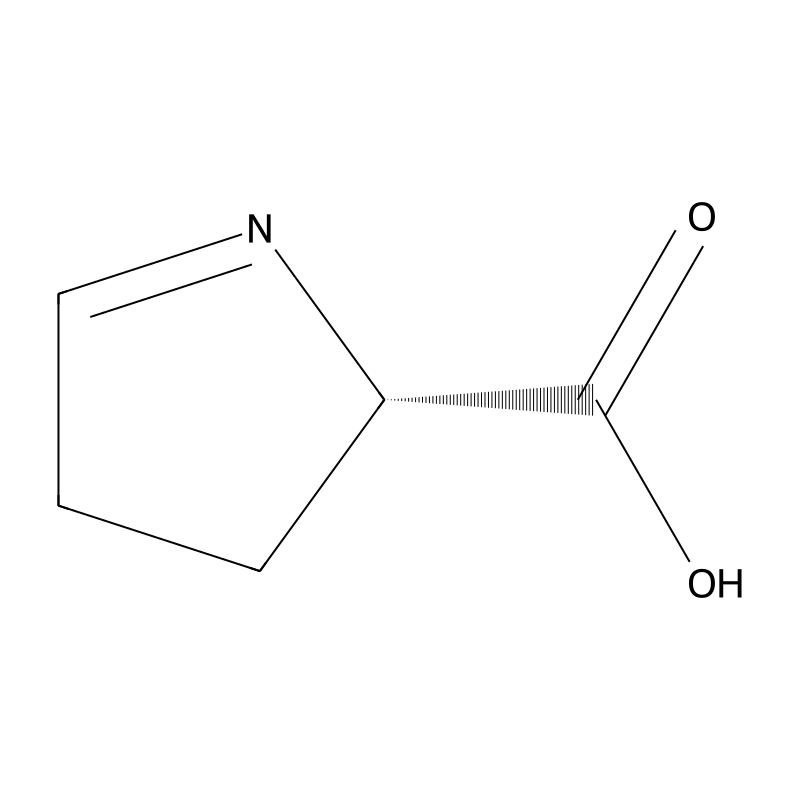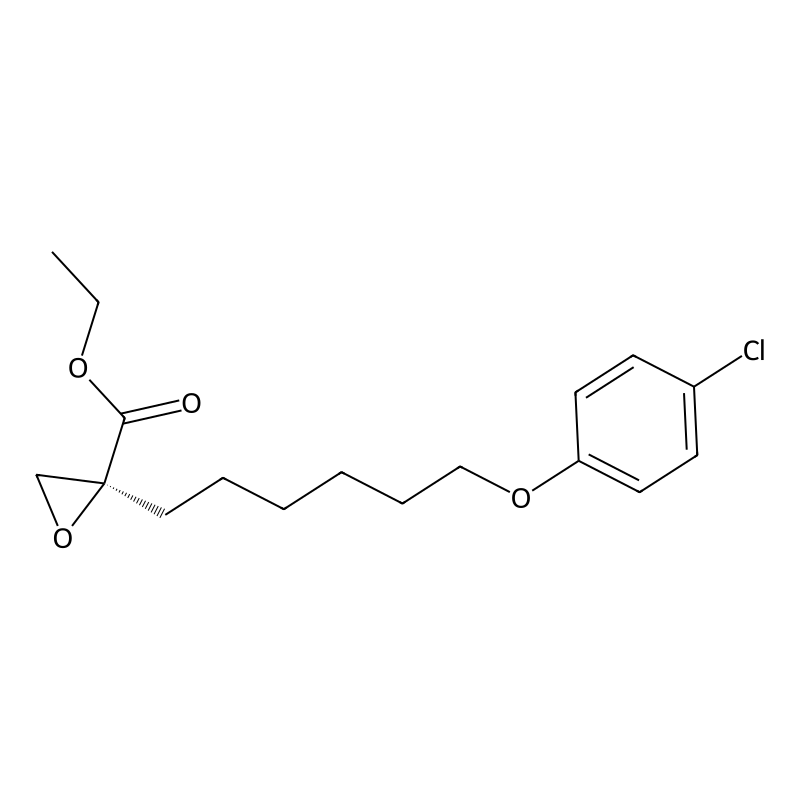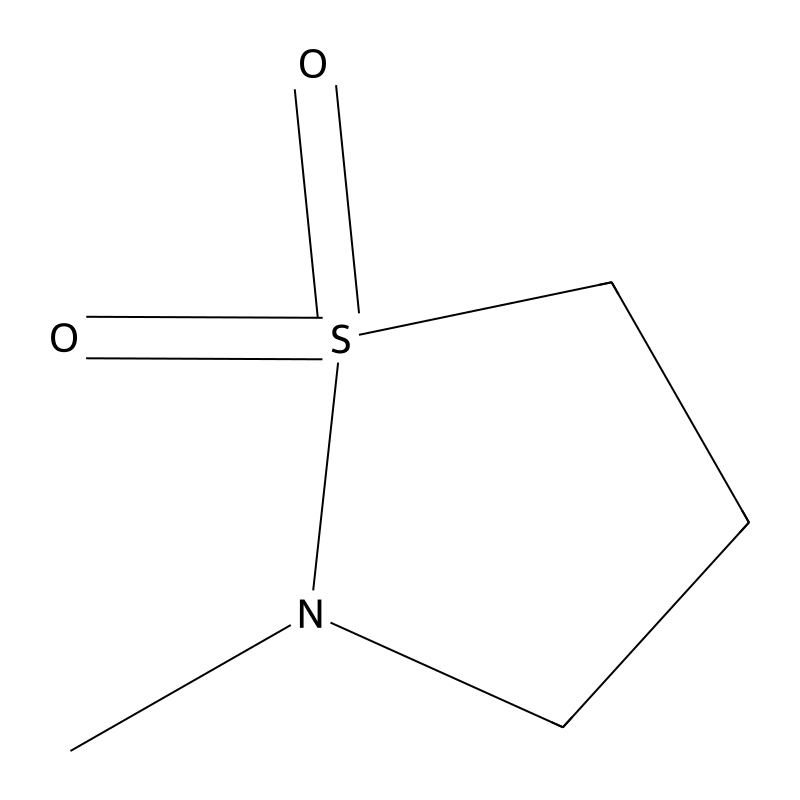5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol
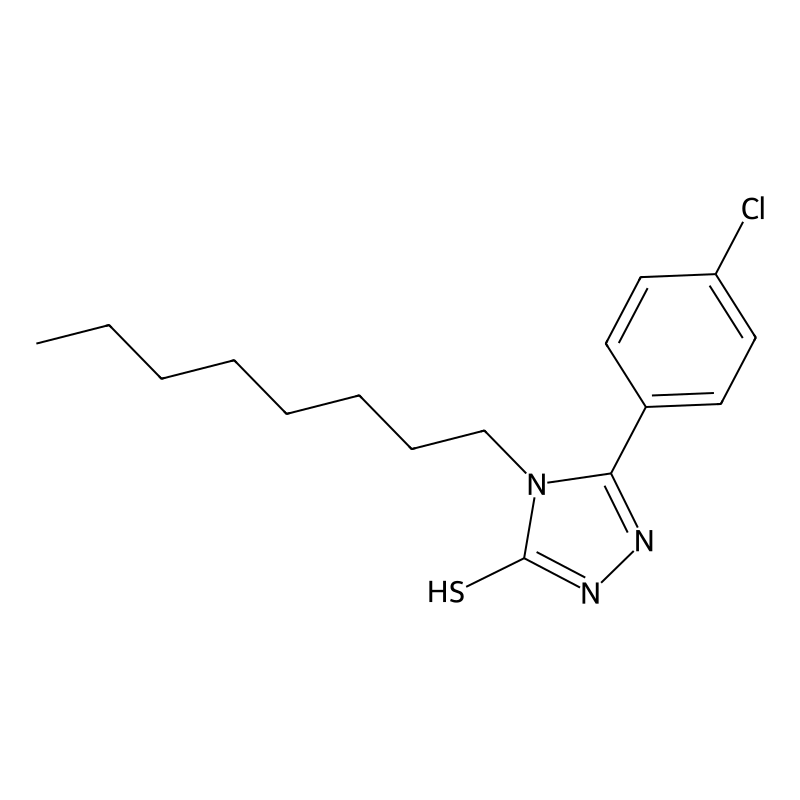
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Octyl-chlorophenyl-triazole-thiol is an organic molecule containing a 1,2,4-triazole ring, a chlorophenyl group (chlorine attached to a phenyl ring), an octyl group (eight-carbon chain), and a thiol group (sulfhydryl group, -SH). Triazole-thiols are a class of compounds with various potential applications in material science and medicinal chemistry [].
Molecular Structure Analysis
The key features of the molecule include:
- 1,2,4-Triazole Ring: This five-membered heterocyclic ring contains three nitrogen atoms and two carbon atoms. Triazoles are known for their stability and diverse applications [].
- Chlorophenyl Group: The presence of chlorine on the phenyl ring can influence the compound's reactivity and electronic properties.
- Octyl Group: The eight-carbon chain can affect the lipophilicity (fat solubility) of the molecule, potentially impacting its interaction with biological systems.
- Thiol Group: The -SH group can participate in various chemical reactions, including binding to metals and forming disulfides.
Chemical Reactions Analysis
- Nucleophilic substitution: The thiol group can act as a nucleophile, reacting with suitable electrophiles.
- Oxidation: The thiol group can be oxidized to a disulfide bond (-S-S-).
- Metal coordination: The thiol group can coordinate with metal ions.
The synthesis pathway for this specific molecule is also not documented in the scientific literature. Triazole-thiols can be generally synthesized through various methods, including click chemistry or cycloaddition reactions involving hydrazides and alkynes.
Physical And Chemical Properties Analysis
- Solid state at room temperature: Due to the presence of the octyl chain, the molecule is likely hydrophobic and could be a solid at room temperature.
- Low water solubility: The hydrophobic octyl group might limit water solubility.
- Relatively stable: Triazole rings are generally stable.
While preliminary information suggests 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol (5-Cl-Ph-Oct-Triazole-3-thiol) exists, extensive scientific research applications are not readily available.
